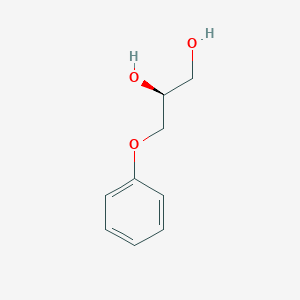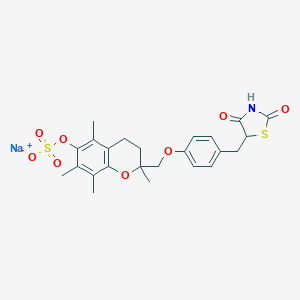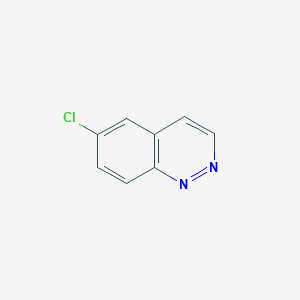
6-Chlorocinnoline
説明
6-Chlorocinnoline is a chemical compound with the molecular formula C8H5ClN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight is 164.59 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.59 . It has a density of 1.349 and a melting point of 129-130 ºC . More detailed physical and chemical properties are not available in the search results .科学的研究の応用
Synthesis and Pharmacological Activity
- A study by Patel et al. (2008) explored the synthesis of various 6-chlorocinnoline derivatives and evaluated their antimicrobial and antitubercular activities. This suggests that this compound can be a key component in developing new pharmacological agents (Patel, Akbari, Purohit, & Joshi, 2008).
Antioxidant Activity Assessment
- Munteanu and Apetrei (2021) discussed various methods for determining antioxidant activity. This research indicates the broader application of this compound in studying antioxidant properties and related chemical reactions (Munteanu & Apetrei, 2021).
Molecular Inclusion and Packing Properties
- Research by Ashmore et al. (2007) on chloro-substituted diquinoline, which includes this compound, focused on its molecular inclusion and packing properties. This study provides insight into the chemical and physical behaviors of this compound in various contexts (Ashmore, Bishop, Craig, & Scudder, 2007).
Novel Synthetic Aspects
- Vasilevsky and Tretyakov (1995) investigated the thermal cyclization of 2-alkynylbenzenediazonium salts leading to the formation of 4-chlorocinnolines. This study suggests the potential of this compound in synthetic chemistry and material science (Vasilevsky & Tretyakov, 1995).
Electrochemical Analysis
- Fujinaga and Takaoka (1968) examined the polarographic behavior of 6-chloroquinoline, offering insights into the electrochemical properties of this compound. Such research is crucial for understanding its behavior in various chemical environments (Fujinaga & Takaoka, 1968).
Influence on Surface Potential
- Kamieński et al. (1967) researched the influence of isomeric halogen derivatives, including this compound, on surface potential and tension of aqueous solutions. This study is significant for understanding the interfacial behavior of this compound in different mediums (Kamieński, Kulawik, & Kulawik, 1967).
Anticancer Research
- The synthesis and cytotoxic evaluation of hybrid purine-quinoline molecules, which include this compound derivatives, were explored by Kapadiya and Khunt (2018). Their research contributes to the growing field of anticancer drug development using this compound (Kapadiya & Khunt, 2018).
Safety and Hazards
特性
IUPAC Name |
6-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNIMYLGTZTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627070 | |
| Record name | 6-Chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17404-91-0 | |
| Record name | 6-Chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
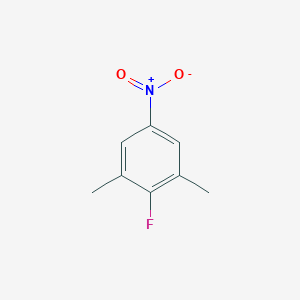
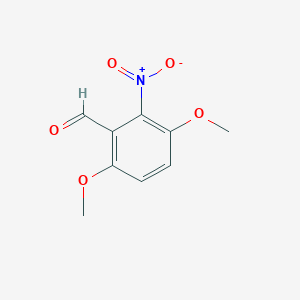
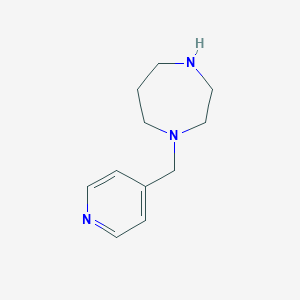
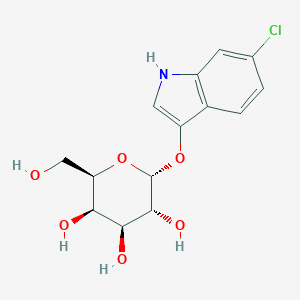

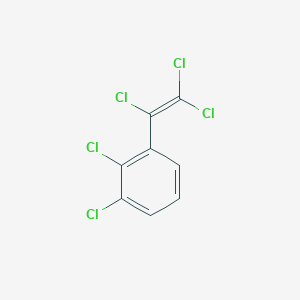
![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)
